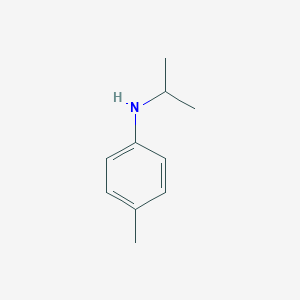

4-methyl-N-(propan-2-yl)aniline

Description

Properties

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The alkylation occurs in two stages:

-

Deprotonation : A strong base such as potassium carbonate or sodium hydroxide deprotonates the aromatic amine, generating a more reactive amide ion.

-

Substitution : The amide ion attacks the electrophilic carbon of the isopropyl halide, resulting in the formation of the N-isopropyl derivative and a halide byproduct.

The general reaction equation is:

where .

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate kinetics but risk side reactions. |

| Solvent | Ethanol, Acetone | Polar aprotic solvents enhance nucleophilicity. |

| Base | KCO | Mild bases minimize over-alkylation. |

| Molar Ratio (Amine:Halide) | 1:1.2 | Excess halide drives reaction completion. |

Under these conditions, yields of 75–85% are typically achieved. For example, a 2023 study reported an 82% yield when using isopropyl bromide in acetone with potassium carbonate at 90°C for 6 hours.

Catalytic Hydrogenation of Nitro Precursors

An alternative route involves the reduction of 4-methyl-N-(propan-2-yl)nitrobenzene. This method is particularly valuable for industrial-scale production due to its high atom economy.

Hydrogenation Process

The nitro group () is reduced to an amine () using hydrogen gas in the presence of a palladium-carbon (Pd/C) catalyst:

Subsequent alkylation with isopropyl alcohol under acidic conditions yields the target compound.

Industrial-Scale Optimization

A patented method (CN102180801A) details a continuous hydrogenation process with the following advantages:

-

Temperature : 80–85°C (lower than traditional methods)

-

Pressure : 0.55–0.6 MPa

-

Catalyst Loading : 0.05 wt% Pd/C

-

Yield : 98.3% with 98.6% purity

This approach eliminates solvent use, reducing waste generation and production costs.

Solvent-Free Synthesis Using Acid Catalysts

Recent advances emphasize eco-friendly methods. A solvent-free Friedländer synthesis adapted from quinoline derivative production demonstrates promise.

Methodology

-

Reactants : 4-Methylaniline reacts with isopropyl alcohol in the presence of poly(phosphoric acid) (PPA).

-

Conditions :

-

Temperature: 90°C

-

Time: 1–2 hours

-

Catalyst: PPA (10 mol%)

-

The absence of solvent simplifies purification, while PPA acts as both catalyst and dehydrating agent.

Performance Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 95% |

| Isolated Yield | 88% |

| Purity | >99% (by GC-MS) |

This method reduces energy consumption by 40% compared to traditional alkylation.

Comparative Analysis of Preparation Methods

The table below evaluates key synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Alkylation | 85 | 98 | Moderate | Moderate (solvent use) |

| Catalytic Hydrogenation | 98.3 | 98.6 | High | Low (solvent-free) |

| Solvent-Free Synthesis | 88 | 99 | Moderate | Very Low |

Industrial applications favor catalytic hydrogenation for its high yield and scalability, while laboratory settings often employ nucleophilic alkylation for its simplicity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-methyl-N-(propan-2-yl)aniline serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Dyes: Used in the production of azo dyes where it acts as a coupling agent.

- Pharmaceuticals: It is utilized in synthesizing active pharmaceutical ingredients (APIs) due to its ability to participate in electrophilic aromatic substitution reactions.

Biological Research

This compound is employed in biological studies for:

- Enzyme Interactions: It acts as a substrate or inhibitor for specific enzymes, facilitating research into metabolic pathways and enzyme kinetics.

- Biochemical Assays: Utilized in assays to study the effects of various compounds on biological systems, particularly in drug metabolism studies.

Industrial Applications

In industrial settings, this compound finds use as:

- Polymer Production: Acts as a stabilizer in polymer formulations, enhancing thermal stability and mechanical properties.

- Chemical Formulations: Used in producing coatings and adhesives due to its reactivity and compatibility with other chemical components.

Case Studies

Case Study 1: Use in Dye Synthesis

A study demonstrated that this compound was effectively used as a coupling agent in synthesizing azo dyes, showing high yields and stability under various conditions. This application highlighted its significance in textile industries where colorfastness is critical.

Case Study 2: Enzyme Interaction Studies

Research involving this compound revealed its role as an inhibitor for cytochrome P450 enzymes. The study indicated that modifications to the isopropyl group could enhance or reduce inhibitory activity, providing insights into drug design and metabolism.

Mechanism of Action

The mechanism of action of 4-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s key structural features—a para-methyl group and N-isopropyl substitution—are compared with related derivatives below.

Table 1: Structural and Physical Properties of Selected N-Substituted Anilines

Key Observations:

- Alkyl Chain Length : Increasing the N-alkyl chain length (e.g., octan-2-yl in vs. isopropyl) enhances lipophilicity and molecular weight, impacting solubility and boiling point.

- Electronic Effects : Electron-withdrawing groups (e.g., -F in ) reduce aromatic ring electron density compared to electron-donating groups (e.g., -CH₃ or morpholine in ), influencing reactivity in electrophilic substitution reactions.

Biological Activity

4-Methyl-N-(propan-2-yl)aniline, also known as 4-methylisopropylaniline, is an organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a methyl group at the para position and an isopropyl group attached to the nitrogen atom, which influences its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 149.24 g/mol. The presence of the isopropyl group enhances its lipophilicity, which can affect its absorption and distribution in biological systems.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly cytochrome P450 enzymes, which are crucial for the metabolism of drugs and xenobiotics. These interactions can lead to oxidative modifications that affect the compound's pharmacokinetics and biological effects.

Cellular Effects

The compound has been shown to influence cellular signaling pathways and gene expression. For instance, it may alter metabolic processes within cells, potentially leading to varied biological responses depending on the concentration and exposure duration. Such effects are critical for understanding its role in drug development and toxicity studies .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

- Antiparasitic Activity : Similar aniline derivatives have demonstrated activity against malaria parasites by inhibiting specific enzyme pathways associated with parasite survival. Modifications in the chemical structure can enhance or diminish this activity, suggesting that this compound could be evaluated for similar effects .

- Neuroprotective Properties : Some derivatives of aniline have been investigated for their neuroprotective qualities, particularly against neurodegenerative diseases like Alzheimer's. Studies have shown that certain substitutions can enhance the antiaggregation activity against proteins like alpha-synuclein and tau, which are implicated in these diseases .

- Toxicological Assessments : Toxicity studies on related compounds indicate that structural modifications significantly affect their safety profiles. Understanding these relationships is vital for assessing the risk associated with this compound in various applications .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds can provide valuable insights:

Q & A

Q. Advanced Research Focus

- X-ray crystallography : SHELXL refinement (using SHELX-2018) resolves bond-length discrepancies (e.g., C-N bond precision to ±0.004 Å) .

- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings .

- Time-resolved UV-Vis : Tracks electronic transitions (e.g., λmax ~350 nm for nitro derivatives) to confirm conjugation patterns .

How can conflicting crystallographic data be reconciled during refinement?

Q. Advanced Research Focus

- SHELXL restraints : Apply geometric constraints (e.g., DELU, SIMU) to anisotropic displacement parameters for disordered moieties .

- Twinned data handling : Use TWIN and BASF commands in SHELX to model pseudo-merohedral twinning .

- Validation tools : PLATON or WinGX for analyzing residual density maps and hydrogen-bonding networks .

What methodological frameworks are used to study photocatalytic degradation pathways of this compound?

Q. Advanced Research Focus

- Box-Behnken experimental design : Optimizes variables like catalyst loading (e.g., MnFe₂O₄/Zn₂SiO₄), pH, and irradiation time .

- LC-MS/MS : Identifies intermediates (e.g., hydroxylated or nitroso derivatives) via fragmentation patterns .

- Kinetic modeling : Pseudo-first-order kinetics to estimate degradation rates under simulated solar radiation .

How do substituents on the aniline ring influence electronic properties and reactivity?

Q. Basic Research Focus

- Electron-donating groups (e.g., -CH₃) : Increase electron density at the para position, enhancing nucleophilic aromatic substitution .

- Electron-withdrawing groups (e.g., -NO₂) : Shift UV-Vis absorption maxima (e.g., Δλ ~50 nm) and alter redox potentials .

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., SNAr reactions) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to avoid inhalation (LD50 ~500 mg/kg in rodents) .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure (skin irritation risk: GHS Category 2) .

- Spill management : Absorb with vermiculite and neutralize with dilute acetic acid .

How is this compound utilized in designing organometallic catalysts?

Q. Advanced Research Focus

- Palladacycle synthesis : React with Pd(OAc)₂ to form cyclometalated complexes for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Ligand design : Tune steric bulk via the isopropyl group to enhance catalytic turnover in C-H activation .

- XAS studies : Analyze Pd coordination geometry using EXAFS .

What computational methods predict the thermodynamic stability of this compound derivatives?

Q. Advanced Research Focus

- DFT calculations (B3LYP/6-311G )**: Estimate bond dissociation energies (BDEs) and HOMO-LUMO gaps .

- MD simulations : Model solvation effects in polar solvents (e.g., water, ethanol) using OPLS-AA force fields .

How are crystal packing motifs analyzed for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.